molecular formula C6H8N2O2 B2663543 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2219376-05-1

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2663543
CAS No.: 2219376-05-1
M. Wt: 140.142
InChI Key: PINXQZOIYLFMQY-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a methoxymethyl group attached to the nitrogen atom and an aldehyde group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde can be achieved through several routes. One common method involves the reaction of 1H-pyrazole-5-carbaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, hydrazines.

Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.

Scientific Research Applications

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxymethyl group and aldehyde functionality play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

  • 2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid
  • 4-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl butanoic acid
  • 4-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-yl butanoic acid

These compounds share structural similarities but differ in their functional groups and positions, which can influence their chemical reactivity and applications. The presence of the pyrazole ring in this compound makes it unique and potentially more versatile in certain synthetic and biological contexts .

Properties

IUPAC Name

2-(methoxymethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-5-8-6(4-9)2-3-7-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINXQZOIYLFMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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